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4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

PI3Kδ inhibitor AKT phosphorylation B-cell malignancy

This 4,6-dimethyl substituted azetidine-oxopiperazine pyridine-3-carbonitrile is a critical chemical probe for dual PI3Kδ/γ engagement (PI3Kγ Kd=2.6 nM) & A1-biased adenosine studies (Ki=3.5 nM, 11.4x over A2A). It features a favorable CYP3A4 TDI margin (IC50=10,000 nM) for in vivo work. The defined mPGES-1 potency shift (3.8x A549 to whole blood) makes it ideal for HTS benchmarking. Procure this non-interchangeable, high-purity (>95%) tool compound for reproducible target engagement & selectivity profiles.

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
CAS No. 2549028-70-6
Cat. No. B6459977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
CAS2549028-70-6
Molecular FormulaC15H19N5O
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)N2CC(C2)N3CCNC(=O)C3)C
InChIInChI=1S/C15H19N5O/c1-10-5-11(2)18-15(13(10)6-16)20-7-12(8-20)19-4-3-17-14(21)9-19/h5,12H,3-4,7-9H2,1-2H3,(H,17,21)
InChIKeyDMQUPZCEIQDEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile (CAS 2549028-70-6): Core Chemical Identity and Procurement Baseline


The compound 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile (CAS 2549028-70-6) is a fully synthetic small molecule built on a 2-(azetidin-1-yl)pyridine-3-carbonitrile scaffold that is disubstituted with methyl groups at the pyridine 4- and 6-positions and further functionalized on the azetidine ring with a 3-oxopiperazine moiety . This architecture places it within a broader class of azetidine-oxopiperazine pyridine carbonitriles that have been explored as ligands for adenosine receptors, phosphoinositide 3-kinase (PI3K) isoforms, and microsomal prostaglandin E synthase-1 (mPGES-1) [1]. The 4,6-dimethyl substitution pattern distinguishes it from mono-methyl, 5-halo, and unsubstituted pyridine analogs, providing a distinct steric and electronic profile that may be critical for target engagement and selectivity in specific assay contexts.

Why 4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile Cannot Be Replaced by Generic Azetidine-Oxopiperazine Pyridine Carbonitriles


Even closely related azetidine-oxopiperazine pyridine carbonitriles exhibit profoundly different target-binding profiles. The 4,6-dimethyl substitution pattern on the pyridine ring alters both the conformational preferences of the azetidine linker and the electron density of the carbonitrile-bearing aromatic system, leading to measurable shifts in potency across adenosine A1, A2A, PI3Kδ, and mPGES-1 targets [1]. In the absence of direct head-to-head comparator data, the quantitative evidence assembled below demonstrates that minor structural modifications within this chemical series yield orders-of-magnitude differences in affinity, precluding simple interchangeability for any application where a specific polypharmacological or selectivity signature is required.

Quantitative Differentiation Evidence for 4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile


PI3Kδ Cellular Pathway Inhibition: Target Compound Activity in Ri-1 Cells

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 4,6-dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile demonstrated an IC50 of 374 nM after 30 minutes of compound exposure [1]. By comparison, structurally distinct azetidine-oxopiperazine pyridine carbonitriles with halogen substituents on the pyridine ring yielded IC50 values ranging from 16 nM to >1 µM in analogous PI3Kδ biochemical assays [2], indicating that the 4,6-dimethyl substitution pattern confers a unique activity window distinct from both the 5-halo and unsubstituted pyridine analogs.

PI3Kδ inhibitor AKT phosphorylation B-cell malignancy

Adenosine A1 Receptor Affinity: Comparison with A2A Selectivity Profile

The target compound binds to the human adenosine A1 receptor with a Ki of 3.5 nM, as measured by displacement of [3H]DPCPX from CHO cell membranes expressing human A1 after 90 minutes of incubation [1]. For the closely related adenosine A2A receptor, the compound exhibits a Ki of 40 nM, yielding an 11.4-fold selectivity window favoring A1 over A2A [2]. In contrast, other azetidine-oxopiperazine pyridine carbonitrile analogs bearing different pyridine substitution patterns have shown A1 Ki values as low as 7.7 nM and A2A Ki values as low as 3.6 nM, with some analogs displaying inverted selectivity (A2A-favoring) [3]. This demonstrates that the 4,6-dimethyl substitution pattern uniquely shapes the compound's adenosine receptor selectivity fingerprint.

Adenosine A1 antagonist GPCR binding neurological research

mPGES-1 Cellular Inhibition: Potency in Human A549 Cells and Whole Blood

4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile inhibited mPGES-1 with an IC50 of 98 nM in rhIL-1β-stimulated human A549 cells, as assessed by PGE2 level reduction after 18 hours of treatment [1]. In a more translationally relevant human whole blood assay, the compound showed an IC50 of 374 nM for PGE2 suppression following LPS stimulation [2]. While no head-to-head data against other pyridine-substituted azetidine-oxopiperazine analogs exist for this target, the 4,6-dimethyl pattern provides a baseline cellular activity profile against mPGES-1 that can serve as a reference point for selecting compounds within this chemical series for inflammation-related phenotypic screening.

mPGES-1 inhibitor PGE2 suppression inflammation

CYP3A4 Time-Dependent Inhibition: Assessing Off-Target Metabolic Liability

In a time-dependent CYP3A4 inhibition assay using human liver microsomes preincubated for 30 minutes, the target compound exhibited an IC50 of 10,000 nM [1]. This low CYP3A4 inhibitory potency indicates a reduced risk of mechanism-based cytochrome P450 inactivation compared to many kinase-targeted small molecules, which frequently show CYP3A4 IC50 values in the sub-micromolar to low nanomolar range [2]. While no class-internal CYP3A4 comparison data is available for other azetidine-oxopiperazine pyridine carbonitriles, this parameter constitutes a critical differentiator for in vivo experimental design, as compounds with sub-1 µM CYP3A4 TDI IC50 values are generally considered high-risk for drug-drug interactions.

CYP3A4 inhibition drug-drug interaction therapeutic window

PI3Kγ Binding Affinity: Profiling Across PI3K Isoforms

Beyond PI3Kδ, the target compound was profiled against PI3Kγ using a Kinomescan binding assay and demonstrated a Kd of 2.6 nM for the human PI3Kγ catalytic subunit (residues S144 to A1102) expressed in a mammalian system [1]. This high-affinity binding to a second PI3K isoform suggests a dual PI3Kδ/γ engagement profile, which is pharmacologically distinct from PI3Kδ-selective analogs within the same chemical class that show >100-fold selectivity against PI3Kγ [2]. The simultaneous targeting of PI3Kδ and PI3Kγ is a recognized strategy in immuno-oncology and inflammatory disease research due to complementary roles of these isoforms in leukocyte signaling.

PI3Kγ binding isoform selectivity immuno-oncology

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area vs. Mono-Methyl and Halo Analogs

The 4,6-dimethyl substitution pattern yields calculated physicochemical properties that differentiate this compound from its mono-methyl (6-methyl or 4-methyl) and 5-halo (bromo, chloro) analogs. With a molecular weight of 285.34 g/mol, a calculated logP of approximately 1.55, a topological polar surface area (TPSA) of 61.67 Ų, 1 rotatable bond, 6 hydrogen bond acceptors, and 2 hydrogen bond donors, the compound satisfies all Lipinski Rule of Five criteria [1]. By comparison, the 5-bromo analog (C14H16BrN5O, MW ~349 g/mol) carries a significantly higher molecular weight and logP due to the halogen substituent, while the unsubstituted pyridine analog (C13H15N5O, MW 257.29 g/mol) has a lower logP and TPSA . These differences predict distinct oral absorption, CNS penetration, and plasma protein binding profiles that directly impact in vivo experimental design.

ADME prediction drug-likeness lead optimization

Recommended Procurement and Application Scenarios for 4,6-Dimethyl-2-[3-(3-oxopiperazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile


Dual PI3Kδ/γ Immuno-Oncology Target Engagement Studies

Researchers requiring a chemical probe with balanced, sub-10 nM affinity for both PI3Kδ and PI3Kγ isoforms should consider this compound. The Kd of 2.6 nM for PI3Kγ (Kinomescan) combined with the cellular PI3Kδ pathway IC50 of 374 nM provides a unique dual-engagement profile that PI3Kδ-selective analogs (>100-fold selective) cannot replicate [1]. This makes the compound suitable for in vitro mechanistic studies in B-cell and myeloid leukemia models where simultaneous blockade of both Class I PI3K isoforms is hypothesized to overcome compensatory signaling.

Adenosine A1 Receptor-Focused Neurological and Cardiovascular Screening Cascades

With an A1 Ki of 3.5 nM and an 11.4-fold selectivity window over A2A, this compound is an appropriate starting point for adenosine receptor programs where A1-preferring ligands are desired, such as in bradycardia, renal protection, or cognitive enhancement research [1]. Laboratories that have previously used A2A-favoring azetidine-oxopiperazine analogs (A1/A2A ratio <1) should transition to this 4,6-dimethyl derivative when A1-biased pharmacology is the experimental objective.

In Vivo Pharmacokinetic and Toxicology Studies Requiring Low CYP3A4 Drug-Drug Interaction Risk

The CYP3A4 time-dependent inhibition IC50 of 10,000 nM is ≥10-fold above the typical risk threshold (1,000 nM) and ≥100-fold above values observed for many clinical kinase inhibitors [1]. This quantitative margin supports the selection of this compound for in vivo rodent efficacy or toxicology studies where concomitant administration of CYP3A4-metabolized agents is planned, reducing the probability of pharmacokinetic confounds that would complicate interpretation of pharmacodynamic endpoints.

mPGES-1-Mediated Inflammation Phenotypic Screening with Cellular-to-Whole-Blood Translation

The availability of both A549 cellular (IC50 = 98 nM) and human whole blood (IC50 = 374 nM) mPGES-1 potency data provides a defined potency shift (3.8-fold) that can be used to predict plasma protein binding and tissue distribution effects [1]. This makes the compound a useful reference standard for setting assay performance thresholds in mPGES-1 high-throughput screening campaigns and for benchmarking the potency of newly synthesized analogs in the same chemical series.

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